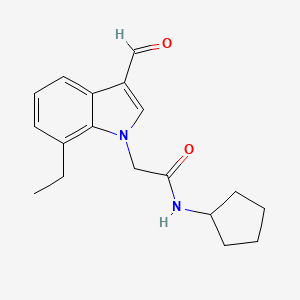

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

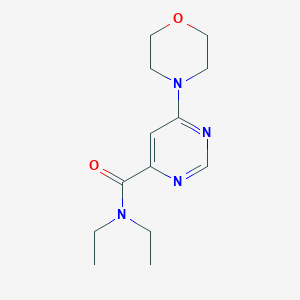

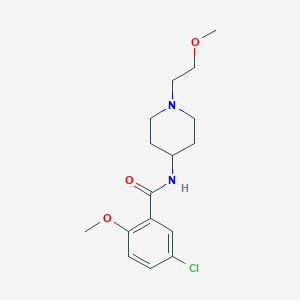

The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including an imidazole ring, a nitrophenyl group, a tolyl group, and a pyrrolidine ring. These components suggest that the compound could have interesting chemical and physical properties, as well as potential applications in various fields such as organic synthesis, material science, and possibly pharmacology.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the asymmetric Michael addition of ketones to nitroolefins catalyzed by a related imidazolylthio compound has been developed, yielding products with high enantioselectivity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a planar imidazole ring, which could facilitate stacking interactions, and a nitro group that may be involved in electron-withdrawing effects, influencing the molecule's reactivity. The pyrrolidine ring introduces a degree of flexibility and could impact the overall conformation of the molecule. The presence of a sulfur atom in the thioether linkage may also play a role in the compound's ability to act as a ligand or a catalyst .

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. The imidazole and pyrrolidine rings could be involved in catalytic cycles, similar to the trifunctional organocatalyst described in paper . The nitro group could undergo reduction reactions or participate in electrophilic aromatic substitution. The thioether linkage might be involved in nucleophilic substitution reactions or serve as a coordination site for metal ions.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided, we can infer from related compounds that it may exhibit good thermal stability and potentially interesting electronic properties. For example, polymers derived from similar pyrrole derivatives have shown good thermal stability and electrical conductivity, which could be relevant for the compound . The presence of electron-donating and electron-withdrawing groups within the molecule could also affect its electronic properties, such as the HOMO-LUMO gap, which is important for materials science applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of heterocyclic compounds, including variations of the specified compound, has been a focus in studies for their potential biological activities. For instance, compounds derived from a similar synthetic pathway demonstrated notable antiviral activity against specific viral strains, hinting at the potential biomedical applications of these compounds (Attaby et al., 2006).

- Certain derivatives of structurally related compounds were found to possess moderate antifungal activity against strains of Candida, which is significant for developing antifungal therapies (Mamolo et al., 2003).

Chemical Synthesis and Material Properties

- Research into the synthesis of polymeric materials based on similar compounds has revealed the influence of substituents on the electrical conductivity and thermal stability of the resulting polymers. This has implications for material science, particularly in the creation of conductive materials with specific properties (Pandule et al., 2014).

Potential for Drug Development

- The structural framework of these compounds is of interest in drug development. For instance, certain derivatives have been evaluated for anticancer activity, indicating the potential of these compounds in medicinal chemistry (Kumar et al., 2013).

Advanced Analytical Techniques

- The identification and characterization of novel derivatives of similar structures have been achieved using advanced analytical techniques, which is crucial for the understanding and further development of these compounds in various scientific domains (Bijlsma et al., 2015).

Propiedades

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-16-7-2-3-10-19(16)25-20(17-8-6-9-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-4-5-12-24/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJIKOAJXCTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)